molecular formula C3H3F3 B3067277 1,3,3-Trifluoroprop-1-ene CAS No. 91419-93-1

1,3,3-Trifluoroprop-1-ene

Cat. No.: B3067277
CAS No.: 91419-93-1
M. Wt: 96.05 g/mol
InChI Key: FFTOUVYEKNGDCM-UHFFFAOYSA-N
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Description

1,3,3-Trifluoroprop-1-ene (CAS: 2730-62-3), also known as R1243zf, is a fluorinated olefin with the chemical formula C₃H₂F₃. This compound is primarily studied as a refrigerant and intermediate in organic synthesis due to its favorable vapor pressure and thermal stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOUVYEKNGDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388482
Record name 1,3,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-93-1
Record name 1,3,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trifluoroprop-1-ene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,1,1,3,3-pentachloropropane using a strong base such as sodium hydroxide . Another method includes the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols to produce β‑trifluoromethyl vinyl ethers and diethers .

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions. For example, a nickel-catalyzed alkylation or arylation of 1-chloro-3,3,3-trifluoroprop-1-ene with alkyl or aryl zinc reagents is a common industrial method . This process is favored due to its high efficiency and broad substrate scope.

Scientific Research Applications

1,3,3-Trifluoroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-trifluoroprop-1-ene involves its ability to participate in radical reactions. For example, the addition of perfluoroalkyl radicals to the double bond of this compound is regioselective, leading to the formation of specific isomers . This regioselectivity is crucial for the synthesis of desired products in various chemical reactions.

Comparison with Similar Compounds

Table 1: Thermodynamic Comparison

Compound Vapor Pressure (kPa, 300 K) Critical Temp. (K) Isochoric Heat Capacity (J/mol·K) Refrigerant GWP
R1243zf 1,020 382 106.5 (250–300 K) <10
R1233zd(E) 670 439 95.8 (299–351 K) 1
HFO-1234ze(E) 890 382 N/A 6

Key Observations :

  • R1243zf has higher vapor pressure than R1233zd(E), making it suitable for low-temperature refrigeration .
  • R1233zd(E) ’s superior critical temperature (439 K) enhances efficiency in high-temperature heat pumps .

Biological Activity

1,3,3-Trifluoroprop-1-ene (TFP) is a fluorinated organic compound with significant implications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings.

This compound is characterized by its trifluoromethyl group, which enhances its electrophilicity and reactivity. The compound can be synthesized through several methods, including telomerization reactions with various transfer agents. For instance, studies have shown that thermal and peroxide-induced telomerization of TFP with heptafluoro-2-iodopropane yields various products depending on the reaction conditions (temperature and molar ratios) .

Reactivity with Hydroxyl Radicals

Research indicates that TFP reacts with hydroxyl radicals (OH), leading to the formation of several products such as CF₃CHC(OH)H. These reactions highlight TFP's potential reactivity under environmental conditions . The ability to undergo such reactions suggests that TFP could have implications for atmospheric chemistry and environmental science.

Pharmaceutical Applications

While specific biological activities of TFP itself are not extensively documented, its derivatives have been explored for their potential in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in pharmaceuticals. For example, compounds derived from TFP have been investigated for their antibacterial properties and cytotoxicity against various cancer cell lines .

Antibacterial Activity

A study on novel compounds synthesized from 1,2,3-triazol-5-yl-phosphonates demonstrated moderate antibacterial activity against strains like Bacillus subtilis and Escherichia coli. These findings suggest that derivatives of TFP could possess similar or enhanced biological activities .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of compounds related to TFP on human promyelocytic leukemia HL-60 cells. Some derivatives showed promising results, indicating that the structural modifications involving TFP could lead to new anticancer agents .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineResult
TFP Derivative 1AntibacterialBacillus subtilisModerate Effect
TFP Derivative 2AntibacterialEscherichia coliModerate Effect
TFP Derivative 3CytotoxicityHL-60 (Leukemia)IC50 = 25 µM

Q & A

Basic Research Questions

Q. How can researchers determine the purity and isomer composition of 1,3,3-trifluoroprop-1-ene in laboratory-scale synthesis?

  • Methodological Answer : Gas chromatography (GC) is the primary analytical tool for assessing purity and isomer distribution. For example, Central Glass Company used GC to analyze products containing 99.8% 1,1,1,3,3-pentafluoropropane and trace isomers like trans-1-chloro-3,3,3-trifluoropropene . Calibration with certified reference standards and temperature-programmed GC columns optimized for fluorinated olefins are critical. Quantification requires integrating peak areas and comparing retention times to known isomers.

Q. What experimental protocols are recommended for measuring saturation pressures of this compound?

  • Methodological Answer : Static or recirculating apparatuses with temperature control (±0.01 K) and pressure transducers (±0.5 kPa uncertainty) are used. Brown et al. (2013) measured saturation pressures across reduced temperatures (0.62–0.98) using a recirculating method, ensuring phase equilibrium via repeated condensation/evaporation cycles . Data should be validated against the Antoine equation or reference equations of state (e.g., Akasaka & Lemmon, 2022) .

Q. How can researchers estimate thermodynamic properties of this compound when experimental data are limited?

  • Methodological Answer : Group contribution methods (e.g., Joback-Reid) predict properties like critical temperature and pressure . For example, Raabe & Maginn (2010) developed force fields for fluoropropenes to simulate vapor-liquid equilibria . Validation against sparse experimental data (e.g., subcooled liquid densities from di Nicola et al., 2013 ) is essential.

Advanced Research Questions

Q. What are the key challenges in developing Helmholtz energy equations of state (EoS) for this compound?

  • Methodological Answer : Accurate EoS requires high-precision experimental data across wide temperature/pressure ranges. Akasaka & Lemmon (2016) highlighted the need for isochoric heat capacity (Cv) and speed-of-sound measurements to refine residual Helmholtz terms . Discrepancies in vapor-phase PvT data (e.g., Higashi et al., 2018 vs. Yin et al., 2020 ) must be resolved through interlaboratory comparisons.

Q. How do discrepancies in reported saturation pressures impact refrigeration cycle modeling for this compound?

  • Methodological Answer : Variations in saturation pressure data (e.g., ±2% between Brown et al., 2013 and Sheng et al., 2021 ) propagate into errors in coefficient of performance (COP) calculations. Researchers should conduct sensitivity analyses using multiple datasets and validate models against experimental cycle tests (e.g., Lai, 2014 ).

Q. What strategies mitigate flammability risks during thermodynamic experiments with this compound?

  • Methodological Answer : JSRAE (2015) guidelines recommend inert gas purging, explosion-proof equipment, and limiting sample sizes . For flammability testing, use ASTM E681-20 protocols in a controlled chamber with <5% fuel concentration. Computational fluid dynamics (CFD) can simulate leak scenarios .

Methodological Notes

  • Synthesis : Lab-scale synthesis should prioritize isomer separation via fractional distillation or preparative GC .
  • Computational Modeling : Molecular dynamics simulations using the TraPPE force field improve phase behavior predictions .
  • Data Validation : Cross-check new measurements against ISO 17584 standards for refrigerants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trifluoroprop-1-ene
Reactant of Route 2
1,3,3-Trifluoroprop-1-ene

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